![molecular formula C12H8N2O B173001 11H-pyrido[2,1-b]quinazolin-11-one CAS No. 578-96-1](/img/structure/B173001.png)

11H-pyrido[2,1-b]quinazolin-11-one

説明

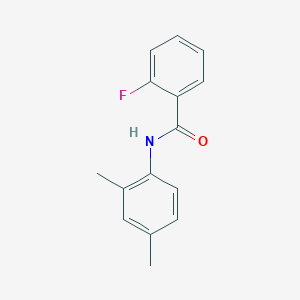

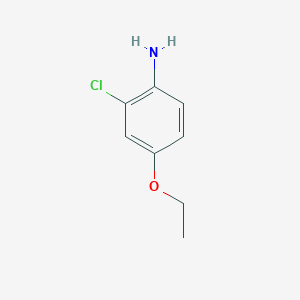

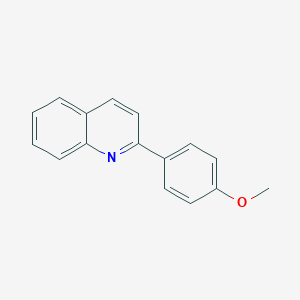

“11H-pyrido[2,1-b]quinazolin-11-one” is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.2631 . It is also known as "6,7,8,9-tetrahydro, 9-methyl 11H-pyrido[2,1-b]quinazolin-11-one" .

Molecular Structure Analysis

The molecular structure of “11H-pyrido[2,1-b]quinazolin-11-one” can be represented by the IUPAC Standard InChI: InChI=1S/C13H14N2O/c1-9-5-4-8-12-14-11-7-3-2-6-10 (11)13 (16)15 (9)12/h2-3,6-7,9H,4-5,8H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “11H-pyrido[2,1-b]quinazolin-11-one” include a molecular weight of 214.2631 . More detailed properties are not available in the search results.科学的研究の応用

Fluorescent Probe for Detection of Acids or Basic Amines

This compound can act as a reversible turn-on/off fluorescent probe for the detection of acids or basic amines in both solution and gas phases . The emission spectrum of the compound is pH-dependent, with the emission intensity skyrocketing at pH 1, while at pH 14, fluorescence is switched off . This property allows it to be used as an acid or base-sensitive sensor .

Efflux Pump Inhibition in Mycobacteria

11H-pyrido[2,1-b]quinazolin-11-one analogues have been studied for their role as efflux pump inhibitors in Mycobacterium smegmatis . The major involvement of efflux pump in drug resistance has made it a direct approach for therapeutic exploration against resistant M. tuberculosis .

Removal of Pesticide-Contaminated Wastewater

2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one, a derivative of the compound, has been found useful in the removal of pesticide-contaminated wastewater via electrocoagulation with iron electrodes .

Synthesis of Multicyclic Derivatives

A new multicyclic derivative library of 11H-pyrido[2,1-b]quinazolin-11-one has been synthesized . The synthesis involves a C–N Buchwald–Hartwig coupling and pyridine de-aromatization under satisfactory conditions . In this work, traditional solvents were replaced with bio-sourced eucalyptus oil, demonstrating its interest as a green solvent in chemistry .

Safety and Hazards

作用機序

Target of Action

The primary target of 11H-pyrido[2,1-b]quinazolin-11-one is the efflux pumps in Mycobacterium smegmatis . These efflux pumps play a crucial role in drug resistance, making them a significant target for therapeutic exploration against resistant M. tuberculosis .

Mode of Action

11H-pyrido[2,1-b]quinazolin-11-one interacts with the LfrA amino acid residues present in Rv2333c and Rv2846c of M. tuberculosis . This interaction inhibits the efflux pumps, thus confirming their role as efflux pump inhibitors .

Result of Action

The inhibition of efflux pumps by 11H-pyrido[2,1-b]quinazolin-11-one results in a significant reduction in colony-forming units of M. tuberculosis . This indicates that the compound has a bactericidal effect, contributing to the control and treatment of tuberculosis.

Action Environment

The action of 11H-pyrido[2,1-b]quinazolin-11-one is influenced by the pH of the environment. It acts as a pH-dependent, reversible fluorescent probe . At pH 7, the emission spectrum is similar to that in acetonitrile, whereas at pH 1, the emission intensity increases significantly, and at pH 14, fluorescence is switched off . This pH-dependent behavior suggests that the compound’s action, efficacy, and stability may be influenced by the acidity or alkalinity of the environment.

特性

IUPAC Name |

pyrido[2,1-b]quinazolin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONJTOUXCWKOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206494 | |

| Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

11H-pyrido[2,1-b]quinazolin-11-one | |

CAS RN |

578-96-1 | |

| Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)

![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)